molecular formula C17H22N2O3 B1226134 3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester

3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1226134
M. Wt: 302.37 g/mol
InChI Key: LDUFOWFRGBGJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

  • Novel pyrrolocoumarin derivatives were synthesized, involving the transformation of ethyl esters into indoles, which indicates a pathway to a new class of indole derivatives (Traven, Suslov, & Gordeev, 2000).
  • A study reported the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, exploring the creation of previously unknown indole derivatives (Ivashchenko et al., 2014).
  • Research on oligomerization of indole derivatives, including indole-5-carboxylic acid, demonstrated adduct formation and parallel dimer and trimer formation of indole derivatives (Mutulis et al., 2008).

Applications in Organic Chemistry

  • A general synthesis method for indole-3-carboxylic esters was reported, showing the versatility of indole derivatives in organic synthesis (Gabriele et al., 2012).
  • The synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester was described, providing insights into the structural and chemical properties of such compounds (Zhou Xin, 2008).
  • Research on the synthesis of substituted tetrahydrochromenes demonstrated the reactivity and potential applications of ethyl esters in the creation of complex organic molecules (Ahmed et al., 2011).

properties

Product Name

3-[(3,3-dimethyl-1-oxobutyl)amino]-1H-indole-2-carboxylic acid ethyl ester

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

ethyl 3-(3,3-dimethylbutanoylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-5-22-16(21)15-14(19-13(20)10-17(2,3)4)11-8-6-7-9-12(11)18-15/h6-9,18H,5,10H2,1-4H3,(H,19,20)

InChI Key

LDUFOWFRGBGJGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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